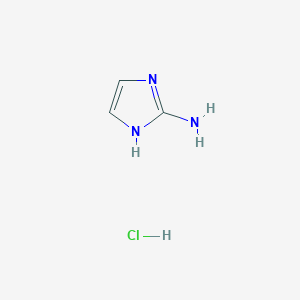

1H-Imidazol-2-amine hydrochloride

Description

1H-Imidazol-2-amine hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.ClH/c4-3-5-1-2-6-3;/h1-2H,(H3,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUZBZFCWCJPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480651 | |

| Record name | 1H-Imidazol-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57575-96-9 | |

| Record name | 1H-Imidazol-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Cyanamide

A three-step sequence involving cyclization, hydrolysis, and methylation was reported for related 2-aminoimidazoles. Adaptation for 1H-Imidazol-2-amine hydrochloride may involve:

- Cyclization : React α-aminocarbonyl compounds (e.g., α-amino ketones) with cyanamide under controlled pH conditions.

- Hydrolysis : Acidic or basic hydrolysis to remove protecting groups.

- Methylation : Introduce methyl groups via methylation agents (e.g., methyl iodide) to stabilize the imidazole ring.

Limitations :

- Sensitive to pH fluctuations, requiring precise buffer control.

- By-products (e.g., pyrazines) may form during self-condensation.

Solvent-Free N-Alkylation and Hydrolysis

A solvent-free protocol, inspired by imidazol-1-yl-acetic acid synthesis, offers environmental advantages:

Stepwise Synthesis

- N-Alkylation : React imidazole with tert-butyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form a tert-butyl ester intermediate.

- Hydrolysis : Treat with aqueous HCl to cleave the ester group, yielding the free acid.

- Salt Formation : Acidify with HCl to precipitate this compound.

Advantages :

- Avoids hazardous solvents, reducing waste and toxicity.

- High purity achieved via simple filtration and washing.

Data Table 1: Comparative Solvent-Free vs. Traditional Methods

| Parameter | Solvent-Free | Traditional |

|---|---|---|

| Reaction Time | 1–2 hours | 6–12 hours |

| Yield | 60–85% | 40–70% |

| Purity (HPLC) | >95% | 80–90% |

| Solvent Use | None | DMF, THF, etc. |

Amine Coupling Reactions

Direct coupling of amines with imidazole precursors has been explored for structurally related compounds.

Reaction with 2-(Methylthio)-4,5-dihydro-1H-imidazole Hydroiodide

A method from carbonic anhydrase inhibitor synthesis involves:

- Intermediate Preparation : Synthesize 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide.

- Amine Displacement : React with primary/secondary amines in THF at 70°C.

- Workup : Evaporate volatiles, triturate with diethyl ether, and isolate the product.

Challenges :

- Excess amine may act as a solvent, complicating purification.

- Thermal stability of intermediates requires careful temperature control.

Chlorination and Substitution

Phosphorus oxychloride-mediated chlorination, as described for benzoimidazole derivatives, may enable functionalization:

- Chlorination : Treat 1H-imidazole-2(3H)-one with POCl₃ and PCl₅ to form 2-chloro-1H-imidazole.

- Substitution : Displace chlorine with an amine (e.g., NH₃) under basic conditions.

- Salt Formation : Acidify with HCl to yield the hydrochloride.

Data Table 2: Chlorination and Substitution Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | POCl₃, PCl₅, steam bath, 2 hours | 60% |

| Amination | NH₃, EtOH, reflux, 4 hours | 50–70% |

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and reduces side reactions, as demonstrated in imidazo[1,2-a]pyrimidine hydrazinolysis.

Protocol

- Hydrazinolysis : Treat substituted imidazo[1,2-a]pyrimidines with hydrazine hydrate under microwave (120°C, 1 hour).

- Cyclization : Acidify with HCl to induce ring closure.

Benefits :

- Reaction time reduced to 1 hour vs. 6–12 hours in traditional methods.

- Improved selectivity due to rapid heating.

Analytical Characterization

Robust characterization is critical for confirming identity and purity.

Key Techniques

- NMR : ¹H and ¹³C spectra confirm aromatic protons and NH₂ groups.

- MS : ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ = 119.55 for free base).

- HPLC : Quantify purity (>95% typical).

- Melting Point : 152–154°C (Avantor data).

Data Table 3: Spectroscopic Data

| Technique | Key Signals (1H-Imidazol-2-amine HCl) |

|---|---|

| ¹H NMR (D₂O) | δ 3.5 (s, 3H, NH₂), 7.2–7.8 (m, 2H, Ar) |

| ¹³C NMR | δ 125–130 (C=N), 150–155 (NH₂) |

Industrial-Scale Considerations

Scalability and cost-effectiveness are paramount for pharmaceutical applications.

Challenges

Optimized Workflow

- Low-Temperature Cyclization : Minimize side reactions.

- Continuous Processing : Use flow chemistry for consistent yields.

- Salt Metathesis : Replace HCl with other acids if solubility issues arise.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form imidazole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can yield imidazole-2-amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted imidazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

1H-Imidazol-2-amine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine hydrochloride involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic pathways. Additionally, it can bind to receptors and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

1H-Imidazol-2-amine hydrochloride can be compared with other imidazole derivatives such as:

1H-Imidazole-4-amine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

1H-Imidazole-5-carboxylic acid: Used in the production of dyes and pigments.

1H-Imidazole-2-thiol: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.

Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry.

Biological Activity

1H-Imidazol-2-amine hydrochloride is a heterocyclic compound recognized for its significant biological activities, particularly in pharmacology and medicinal chemistry. This article explores its properties, mechanisms of action, and potential therapeutic applications, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C3H6ClN3 and features an imidazole ring, which is crucial for its biological interactions. The imidazole structure allows this compound to engage with various biological targets, making it a valuable model in drug discovery and development.

Research indicates that 1H-imidazol-2-amine derivatives exhibit multiple biological activities:

- Histamine Mimicry : This compound serves as a model for studying histamine's physiological effects, particularly in the context of histamine receptor signaling in the nervous system. Its structural similarity to histamine enables it to interact with histamine receptors, influencing various physiological responses.

- Antiproliferative Activity : Studies have shown that derivatives of imidazole compounds can inhibit cell proliferation in cancer models. For instance, some imidazole derivatives have demonstrated significant activity against melanoma cells with IC50 values ranging from 3.5 to 10 μM, indicating their potential as anticancer agents .

Biological Activities

The following table summarizes key biological activities associated with this compound and its derivatives:

Case Study 1: Antitrypanosomal Efficacy

A study evaluated the efficacy of a derivative of this compound in treating Trypanosoma brucei infections in mice. The compound exhibited a cure rate of 100% in first-stage sleeping sickness models when administered intraperitoneally at a dosage of 20 mg/kg. This finding highlights the potential of imidazole derivatives as effective treatments against parasitic infections .

Case Study 2: Cancer Cell Inhibition

In another investigation, a series of novel imidazole analogs were tested for their ability to inhibit melanoma cell proliferation. The most potent compounds showed significant activity at low concentrations (IC50 values between 3.5 and 10 μM), demonstrating their potential as therapeutic agents against melanoma and possibly other cancers. The mechanism was linked to disruption of tubulin polymerization, which is critical for cancer cell division .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and solvent-free conditions to enhance yield. Modifications to the imidazole structure can lead to derivatives with unique biological profiles:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-1H-imidazol-2-amine hydrochloride | Methyl group on nitrogen | Enhanced lipophilicity; potential CNS activity |

| 1H-Imidazol-5-amine hydrochloride | Amine substitution at position 5 | Different biological activity profile |

| Di(1H-imidazol-1-yl)methanimine | Two imidazole rings linked | Potential for increased biological activity |

These variations illustrate how structural modifications can influence the pharmacological properties of imidazole-based compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Imidazol-2-amine hydrochloride derivatives, and what methodological considerations are critical for yield optimization?

- Answer : Derivatives like 4-(4-methoxyphenyl)-1H-imidazol-2-amine hydrochloride are synthesized via Boc-guanidine cyclization followed by acid-mediated deprotection. Key steps include:

- Cyclization of Boc-protected intermediates under reflux with trifluoroacetic acid (TFA) .

- Purification via flash column chromatography (silica gel, methanol/dichloromethane gradients) to isolate products in yields ranging from 35% to 64% .

- Critical factors: Solvent choice (e.g., DMF for solubility), reaction time (24–48 hr), and stoichiometric control of Boc-protecting groups to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 1H-imidazol-2-amine derivatives?

- Answer :

- 1H/13C NMR : Proton signals at δ 6.7–7.5 ppm (aromatic H) and δ 2.3–4.1 ppm (alkyl/ether substituents) confirm substitution patterns. For example, 4-(4-ethoxyphenyl) derivatives show triplet splitting (J = 7.0 Hz) for ethoxy groups .

- IR Spectroscopy : Absorbance peaks at 3320–3433 cm⁻¹ (N–H stretch) and 1578 cm⁻¹ (C=N imidazole ring) validate amine and heterocyclic functionalities .

- Cross-validation with HRMS (e.g., m/z 190.0921 for C10H11N3O) ensures molecular weight accuracy .

Q. What physicochemical properties (solubility, stability) are critical for handling this compound in experimental settings?

- Answer :

- Solubility : Highly soluble in water (50 mg/mL) and polar solvents (DMSO, methanol), but unstable in basic conditions due to HCl counterion dissociation .

- Stability : Store at 2–8°C in airtight containers; pH-dependent degradation occurs above pH 6.0, necessitating buffered solutions during biological assays .

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic properties and reactivity of 1H-imidazol-2-amine derivatives?

- Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20–25% Hartree-Fock) accurately calculate:

- HOMO-LUMO gaps (e.g., 4.2–5.1 eV for aryl-substituted derivatives), correlating with redox activity .

- Charge distribution on the imidazole ring, guiding electrophilic substitution sites for functionalization .

- Validation via experimental UV-Vis spectra (λmax 248–296 nm) confirms computational accuracy .

Q. What methodologies characterize the sorption-desorption behavior of 1H-imidazol-2-amine metabolites in environmental matrices?

- Answer :

- Batch equilibration : Soils are spiked with metabolites (e.g., imidacloprid-guanidine) and shaken for 24 hr. Data fitted to Freundlich isotherms (log Kf = 1.2–2.1) reveal nonlinear sorption dependent on soil organic carbon .

- Desorption hysteresis : Assessed via sequential extraction (CaCl2 solutions), showing irreversible binding in clay-rich soils due to cation-π interactions .

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound salts?

- Answer :

- Graph set analysis : N–H···Cl and N–H···N interactions form R₂²(8) motifs, stabilizing layered structures .

- Software tools : ORTEP-3 and WinGX generate thermal ellipsoid plots, revealing anisotropic displacement parameters (Ueq = 0.02–0.05 Ų) for chloride ions .

Q. What structure-activity relationships (SARs) govern the anti-biofilm activity of 2-aminoimidazole derivatives?

- Answer :

- Substituent effects : Alkoxy groups (e.g., pentyloxy) enhance lipophilicity (clogP = 2.8), improving membrane penetration against mycobacterial biofilms .

- Biofilm disruption : EC50 values (1–10 µM) correlate with electron-withdrawing substituents (e.g., trifluoromethyl) that disrupt quorum-sensing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.